CID 156592234

Description

CID 156592234, identified as oscillatoxin E, is a marine-derived natural product belonging to the oscillatoxin family. Oscillatoxins are cyclic peptides produced by cyanobacteria, notably Oscillatoria species, and are characterized by their complex macrocyclic structures and bioactivity .

Chemical Structure: Oscillatoxin E features a 15-membered macrocyclic ring system with a unique combination of amino acid residues, including modified tyrosine and phenylalanine derivatives. Key structural elements include a β-methylphenylalanine unit and an ether linkage between the side chains of tyrosine and threonine residues (Figure 1A) .

Properties

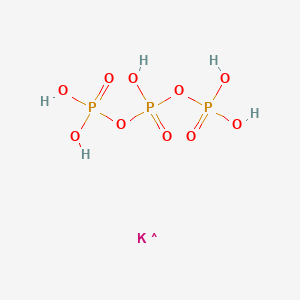

Molecular Formula |

H5KO10P3 |

|---|---|

Molecular Weight |

297.05 g/mol |

InChI |

InChI=1S/K.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6) |

InChI Key |

FQVJVXOCTWOQSA-UHFFFAOYSA-N |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)OP(=O)(O)O.[K] |

Related CAS |

13845-36-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. The industrial production process may involve continuous flow reactors, large-scale batch reactors, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents under specific conditions.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can be further analyzed and characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

The compound “CID 156592234” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: The compound is used in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects

Comparison with Similar Compounds

Analytical Techniques for Comparison

- Mass Spectrometry : GC-MS and LC-HRMS differentiate compounds based on exact mass (e.g., CID 156592234: m/z 759.89 [M+H]⁺) and fragmentation patterns .

- Collision Cross-Section (CCS) : Ion mobility spectrometry distinguishes structural isomers within the oscillatoxin family .

- NMR Spectroscopy : Used to confirm macrocyclic ring conformations and post-translational modifications .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 156592234’s physicochemical properties?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Feasible: Ensure access to analytical tools (e.g., HPLC, NMR) for property characterization.

- Novel: Identify gaps via literature reviews (e.g., unexplored stability under varying pH conditions).

- Relevant: Align with applications in drug delivery or material science.

- Refine using frameworks like PICO (Population, Intervention, Comparison, Outcome) if applicable to biological studies .

Q. What are best practices for designing reproducible experiments involving this compound?

- Methodological Answer :

Protocol Standardization : Document synthesis/purification steps in detail, including solvent ratios, temperatures, and reaction times.

Controls : Include positive/negative controls (e.g., known analogs for comparative analysis).

Replication : Perform triplicate trials to assess variability.

- Reference academic guidelines for experimental rigor, such as the Beilstein Journal’s requirements for compound characterization .

Q. How should I conduct a literature review to contextualize this compound within existing research?

- Methodological Answer :

- Use aggregation search strategies to combine data from PubMed, SciFinder, and preprint repositories.

- Filter results by publication date (last 5 years) and study type (e.g., in vitro, computational).

- Create a comparative table summarizing key findings (e.g., solubility, bioactivity) and methodological differences .

Advanced Research Questions

Q. How can I reconcile contradictory data on this compound’s bioactivity across studies?

- Methodological Answer :

Systematic Comparison : Tabulate variables (e.g., cell lines, assay protocols, compound purity) from conflicting studies.

Validation Experiments : Replicate critical assays under controlled conditions.

Statistical Analysis : Apply meta-analysis tools to quantify heterogeneity (e.g., I² statistic).

Q. What strategies optimize the synthesis of this compound for high-yield, scalable production?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to test variables (catalyst concentration, temperature).

- Analytical Validation : Monitor reaction progress via LC-MS and optimize purification (e.g., column chromatography gradients).

- Scalability Assessment : Pilot small batches (1–10 g) before scaling, noting yield deviations .

Q. How do I integrate computational modeling with experimental data to predict this compound’s interactions?

- Methodological Answer :

Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS.

Docking Validation : Cross-validate predictions with experimental IC₅₀ values.

Machine Learning : Train models on existing datasets to predict toxicity or metabolic pathways.

Q. What ethical considerations apply to interdisciplinary studies involving this compound (e.g., biomedical vs. environmental research)?

- Methodological Answer :

- Dual-Use Review : Assess risks of misuse (e.g., environmental toxicity) via institutional biosafety committees.

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while protecting sensitive information.

- Cite ethical frameworks from biomedical research guidelines .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

- Error Propagation : Calculate uncertainty intervals for EC₅₀ values.

- Report effect sizes (e.g., Cohen’s d) to quantify biological significance beyond p-values .

Q. How should I structure a manuscript to highlight this compound’s novel applications?

- Methodological Answer :

- Follow IMRaD (Introduction, Methods, Results, Discussion) format:

- Introduction : Link gaps in catalysis or pharmacology to your hypothesis.

- Methods : Detail synthesis protocols and in silico tools for reproducibility.

- Results : Use tables to compare properties (e.g., logP, melting point) with analogs.

- Discussion : Emphasize mechanistic insights and industrial/academic implications .

Tables for Reference

| Parameter | Example Data for this compound | Method |

|---|---|---|

| Solubility (mg/mL) | 12.3 ± 0.5 (pH 7.4) | UV-Vis spectroscopy |

| IC₅₀ (nM) | 45.2 [95% CI: 40.1–50.3] | Cell viability assay |

| LogP | 2.8 | HPLC retention time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.